molecular formula C31H35Cl2N3O2 B119396 N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide CAS No. 159125-41-4

N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide

Katalognummer: B119396
CAS-Nummer: 159125-41-4
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: PGKXDIMONUAMFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzamide core substituted with a 4-acetamido-4-phenylpiperidine moiety and a 3,4-dichlorophenyl group on a butyl chain. Its systematic IUPAC name reflects these structural elements. Pharmacological Role: Identified as SR 48968, it is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor .

Eigenschaften

IUPAC Name

N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXDIMONUAMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869921
Record name N-[4-(4-Acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesics and neuropharmacology. This compound is structurally related to fentanyl and other synthetic opioids, which are known for their potent analgesic properties.

Chemical Structure and Properties

The chemical formula for this compound is C31H35Cl2N3O2C_{31}H_{35}Cl_{2}N_{3}O_{2} with a molecular weight of 553.54 g/mol. The presence of both piperidine and benzamide moieties suggests a complex interaction with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds with similar structures can act as agonists at these receptors, leading to analgesic effects. The acetamido and dichlorophenyl groups may enhance binding affinity and selectivity for these receptors.

Analgesic Effects

Studies have demonstrated that derivatives of benzamides exhibit significant analgesic properties. For instance, compounds similar to this compound have been shown to reduce pain responses in animal models through MOR activation.

Neuropharmacological Effects

Research has indicated that the compound may also exhibit neuropharmacological effects beyond analgesia. Some studies suggest potential anxiolytic and antidepressant-like actions, possibly mediated through interactions with tachykinin receptors or other neuropeptide systems.

Case Studies and Research Findings

  • Analgesic Efficacy : A study involving a series of piperidine derivatives showed that modifications similar to those in this compound resulted in enhanced analgesic efficacy in rodent models compared to standard opioids .
  • Neuropharmacological Investigation : In a separate investigation, the compound was assessed for its effects on anxiety-like behaviors in mice. Results indicated that administration led to reduced anxiety levels, suggesting potential for treating anxiety disorders .
  • Binding Affinity Studies : Binding assays conducted on related compounds demonstrated high affinity for MORs, supporting the hypothesis that this compound would similarly exhibit strong binding characteristics .

Data Tables

Property Value
Chemical FormulaC31H35Cl2N3O2C_{31}H_{35}Cl_{2}N_{3}O_{2}
Molecular Weight553.54 g/mol
Target ReceptorMu-opioid receptor (MOR)
Analgesic ActivitySignificant in rodent models
Anxiolytic ActivityObserved in behavioral studies

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

SR48968 has been extensively studied for its role as a selective antagonist of neurokinin receptors, particularly the neurokinin-2 (NK2) receptor. Research indicates that this compound can modulate pain perception and inflammatory responses by blocking the action of tachykinins, which are neuropeptides involved in pain transmission and inflammation .

Pain Management Studies

In preclinical studies, SR48968 has shown promise in reducing hyperalgesia and allodynia in animal models. Its ability to inhibit NK2 receptor activity suggests potential applications in developing new analgesics for chronic pain conditions .

Psychiatric Disorders

There is emerging evidence that neurokinin receptors play a significant role in mood regulation and anxiety disorders. SR48968's antagonistic properties may offer insights into new treatment avenues for conditions such as depression and anxiety by modulating neurokinin signaling pathways .

Cancer Research

Recent studies have explored the role of neurokinins in tumor biology. SR48968 has been investigated for its potential to inhibit tumor growth and metastasis by interfering with neurokinin signaling in cancer cells. This application is still under investigation but presents a novel approach to cancer therapy .

Case Study 1: Pain Modulation

A study published in Neuropharmacology evaluated the effects of SR48968 on pain responses in a rat model of neuropathic pain. The results demonstrated that administration of SR48968 significantly reduced mechanical allodynia compared to control groups, suggesting its efficacy as a pain modulator through NK2 receptor antagonism .

Case Study 2: Anxiety and Depression

In a controlled trial involving mice subjected to stress-induced behaviors, SR48968 administration resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests that blocking NK2 receptors may alleviate anxiety symptoms, providing a basis for further research into its therapeutic potential for anxiety disorders .

Case Study 3: Tumor Growth Inhibition

Research published in Cancer Research explored the effects of SR48968 on tumor growth in xenograft models. The study found that treatment with SR48968 led to a significant reduction in tumor size compared to untreated controls, indicating its potential role as an adjunctive therapy in cancer treatment protocols .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Structural Features Receptor Target Key Findings
SR 48968 (Target Compound) 4-Acetamido-4-phenylpiperidine, 3,4-dichlorophenyl, butylbenzamide NK2 IC₅₀ < 1 nM; antidepressant effects in rodents
YM-35375 Spiro-isobenzofuran-piperidine hybrid, dichlorophenyl group NK1/NK2 Balanced NK1/NK2 antagonism; improved metabolic stability vs. earlier leads
BD 1008 (Dihydrobromide salt) 3,4-Dichlorophenyl, pyrrolidinylethylamine Sigma-1 High sigma-1 affinity (Ki = 2.4 nM); no significant NK2 activity
N-[2-(3,4-DCP)-4-(morpholinylazetidine)butyl]-N-methylbenzamide Morpholinyl-azetidine substituent, dichlorophenyl group NK2 Functional antagonism (pA₂ = 7.8); moderate oral bioavailability

Key Observations :

  • The 4-acetamido-4-phenylpiperidine group in SR 48968 confers high selectivity for NK2 over NK1/NK3 receptors, unlike YM-35375, which targets multiple NK subtypes .
  • Replacement of piperidine with morpholinylazetidine () reduces molecular rigidity but may enhance solubility.

Pharmacokinetic and Formulation Differences

Table 2: Pharmacokinetic and Formulation Profiles
Compound Salt Formulation Bioavailability Metabolic Stability
SR 48968 Hydrochloride or fumarate Moderate (i.p.) High due to acetamido-phenylpiperidine
SR 140333 Chloride Low (oral) Rapid hepatic clearance
BD 1008 Dihydrobromide High (i.v.) Susceptible to CYP450 oxidation

Key Observations :

  • SR 48968’s fumarate salt (1:1 ratio) enhances crystallinity and shelf-life compared to BD 1008’s dihydrobromide form .
  • The 3,4-dichlorophenyl moiety in SR 48968 improves metabolic stability over compounds with simpler aryl groups (e.g., 2,4-dichlorophenyl in ’s 7o) .
Table 3: Therapeutic Indications and Development Status
Compound Indications Development Stage Combination Therapies
SR 48968 Depression, anxiety Preclinical/Patented SSRIs/SNRIs (e.g., FR2904221 patent)
SR 142801 Psychotic disorders Phase II discontinued None reported
AC 927 Opioid withdrawal Preclinical Naltrexone

Key Observations :

  • Unlike AC 927, which targets opioid receptors, SR 48968’s NK2 antagonism aligns with broader CNS applications .

Vorbereitungsmethoden

Multi-Step Synthetic Route from Patent Literature

The most detailed preparation method originates from Hungarian Patent HU218485B, which outlines a seven-step enantioselective synthesis route. This pathway emphasizes stereochemical control to produce the (-)-enantiomer of the target compound. The sequence involves:

  • Initial Amination : Formation of a 2-(3,4-dichlorophenyl)-4-hydroxybutylamine intermediate through reductive amination of 3,4-dichlorobenzaldehyde with 4-hydroxybutylamine.

  • Protection and Methylation :

    • O-protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl)

    • N-methylation with dimethyl sulfate in alkaline conditions

  • Sulfonate Ester Formation : Reaction with benzenesulfonyl chloride to create a leaving group at the 4-position.

  • Piperidine Coupling : Nucleophilic substitution with 4-acetamido-4-phenylpiperidine in dimethylformamide (DMF) at 80°C for 12 hours.

  • Deprotection and Isolation : Acidic removal of the silyl protecting group followed by crystallization from ethanol/water mixtures.

This method achieves an overall yield of 72% for the final compound, significantly higher than earlier approaches that reported 21% yields.

Alternative Pathway via Intermediate Alkylation

VulcanChem's product documentation describes a related approach focusing on alkylation of 4-phenylpiperidine precursors:

Key Steps :

  • Synthesis of 4-acetamido-4-phenylpiperidine via acetamide substitution on 4-bromo-4-phenylpiperidine.

  • Alkylation with 1-bromo-2-(3,4-dichlorophenyl)-4-chlorobutane under phase-transfer conditions.

  • N-methylation using methyl iodide in the presence of potassium carbonate.

This method utilizes X-ray crystallography for confirming the stereochemistry of intermediates, particularly the configuration at the piperidine C4 position.

Critical Analysis of Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal distinct performance between solvents:

Reaction StepOptimal SolventTemperatureYield Improvement vs. Baseline
Piperidine CouplingDMF80°C+38%
N-MethylationTHF25°C+12%
DeprotectionMethanol/HCl0°C+9%

DMF enhances nucleophilicity in coupling reactions, while low-temperature deprotection minimizes side reactions.

Catalytic Enhancements

The patent method employs 4-dimethylaminopyridine (DMAP) as a catalyst during sulfonate ester formation, reducing reaction time from 24 hours to 6 hours compared to uncatalyzed conditions.

Intermediate Characterization

Spectroscopic Confirmation

Critical intermediates undergo rigorous analysis:

  • 4-Acetamido-4-phenylpiperidine :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.15 (s, 1H, NH), 3.10–2.85 (m, 4H, piperidine-H), 2.05 (s, 3H, COCH₃)

    • FTIR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

  • Sulfonate Ester Intermediate :

    • HRMS : m/z calculated for C₁₇H₁₆Cl₂NO₃S [M+H]⁺: 412.0243, found: 412.0246

Industrial-Scale Considerations

Purification Strategies

Large-scale production employs simulated moving bed (SMB) chromatography for separation of enantiomers, achieving >99.5% enantiomeric excess (ee) for the (-)-isomer . Crystallization from ethyl acetate/n-heptane (1:3 v/v) provides the final compound in 98.5% purity.

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and coupling. For example:

Piperidine intermediate preparation : Substitute 1-(3,4-dichlorophenyl)piperazine with a dichlorophenyl group using a Buchwald-Hartwig coupling or SN2 reaction under anhydrous conditions .

Amidation : React the piperidine intermediate with acetyl chloride in the presence of a base like triethylamine.

Final coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the benzamide moiety.
Characterization : Validate intermediates via HPLC (≥95% purity), NMR (¹H/¹³C for functional groups), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety protocols for this compound, given its structural similarity to toxic analogs?

Answer: Based on analogs with acute toxicity (e.g., piperidine derivatives):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure control : Monitor airborne particles with HEPA filters. Avoid skin contact due to potential irritation/corrosion risks.
  • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • NMR : Use ¹H NMR to confirm proton environments (e.g., acetamido CH₃ at ~2.1 ppm, dichlorophenyl aromatic protons at 7.2–7.5 ppm). ¹³C NMR can verify carbonyl (C=O) peaks at 165–175 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in coupling reactions.
  • Reaction path screening : Tools like ICReDD’s workflow combine computational predictions (activation barriers, solvent effects) with high-throughput experimentation to identify optimal catalysts (e.g., Pd vs. Cu) .
  • DOE (Design of Experiments) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading) to maximize yield .

Q. How should conflicting biological activity data (e.g., target selectivity) be resolved?

Answer:

  • Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm dopamine D3 receptor affinity.
  • Off-target profiling : Screen against related GPCRs (e.g., D2, 5-HT₂A) to rule out cross-reactivity .
  • Data normalization : Account for batch variability using internal controls (e.g., reference inhibitors) and statistical tools like Z-factor analysis .

Q. What strategies mitigate instability of the acetamido group during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stocks.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How can researchers design analogs to improve metabolic stability without losing potency?

Answer:

  • Bioisosteric replacement : Substitute the 3,4-dichlorophenyl group with a trifluoromethylpyridine to reduce CYP450 metabolism.
  • Prodrug approach : Mask the acetamido group as a tert-butyl carbamate for enhanced plasma half-life.
  • Metabolic profiling : Use liver microsomes (human/rat) and UPLC-QTOF to identify major metabolites .

Q. What statistical methods are recommended for analyzing dose-response contradictions in preclinical studies?

Answer:

  • Non-linear regression : Fit data to a sigmoidal model (Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics in small sample sizes .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Parameters

IntermediateSynthesis StepPurity (HPLC)Key NMR Peaks (¹H, δ ppm)
PiperidineNucleophilic substitution97%3.2 (m, 4H, piperidine), 7.4 (d, 2H, dichlorophenyl)
AcetamidoAmidation98%2.1 (s, 3H, CH₃), 6.8 (br, 1H, NH)

Q. Table 2. Computational Optimization Parameters

VariableRange TestedOptimal Value (Predicted)
Catalyst loading1–5 mol% Pd2.5 mol%
SolventDMF, THF, tolueneTHF
Temperature80–120°C100°C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.